

BIIB091: Application Notes and Protocols for Multiple Sclerosis Research

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Compound of Interest

Compound Name: BIIB091

Cat. No.: B15578730

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Introduction

BIIB091 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling enzyme in B cells and myeloid cells, playing a key role in the pathogenesis of multiple sclerosis (MS).[2][3][4] By inhibiting BTK, **BIIB091** modulates the activation of these immune cells, offering a promising therapeutic strategy for MS.[5][6] **BIIB091** is an orally active compound that has been evaluated in preclinical models and is currently in clinical development for relapsing forms of MS.[5][7][8][9]

These application notes provide a summary of the experimental design for **BIIB091** in MS research, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation

In Vitro Potency and Selectivity of BIIB091

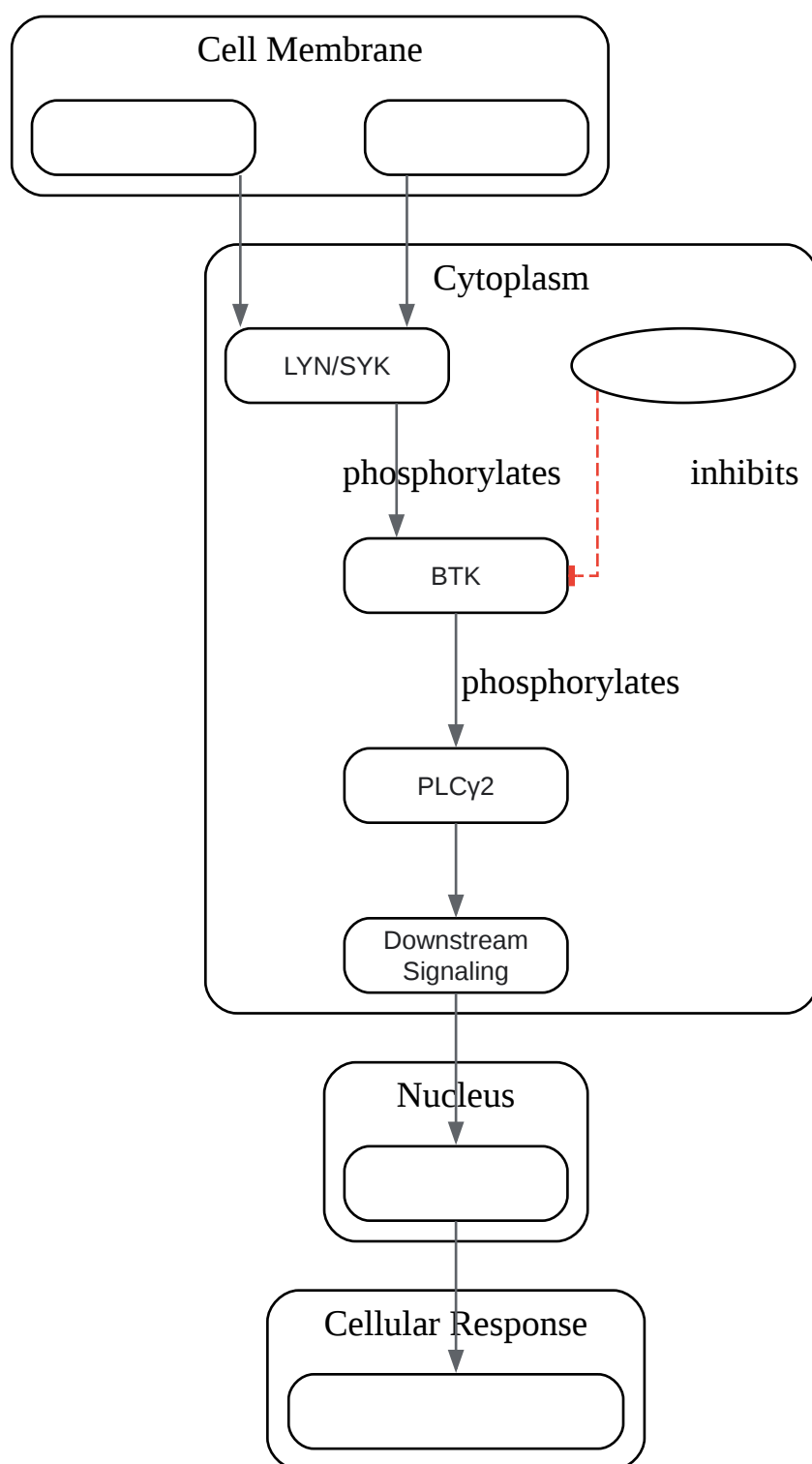
Assay	Cell Type/System	Readout	Stimulus	IC50 (nM)	Reference
BTK Kinase Assay	Purified BTK enzyme	Enzymatic activity	-	<0.5	[1]
pBTK Pharmacodynamic Assay	Human Whole Blood	BTK autophosphorylation	-	24	[1] [7]
B Cell Activation	Human PBMCs	CD69 Expression	anti-IgM	6.9	[1] [7]
B Cell Activation	Human Whole Blood	CD69 Expression	anti-IgD	71	[1]
Basophil Activation	Human Whole Blood	CD63 Expression	anti-IgE	82	[1]
FcγR-induced ROS Production	Purified Human Neutrophils	ROS Production	Immune Complexes	4.5	[1] [7]
FcγRI-mediated TNFα Secretion	Human Monocytes	TNFα Secretion	anti-CD64	3.1	[1] [7]
FcγRIII-mediated TNFα Secretion	Human Monocytes	TNFα Secretion	anti-CD16	8.0	[1] [7]
IgG-mediated TNFα Secretion	Human Monocytes	TNFα Secretion	Coated human IgG	5.6	[1] [7]

In Vivo Efficacy of BIIB091 in a TI-2 Mouse Model

Animal Model	Dosing Regimen	Endpoint	Efficacy	Reference
TI-2 Immunization Model (C57BL/6 mice)	0.03-30 mg/kg, p.o., twice daily for 10 days	Anti-NP IgM antibody titers	Dose-dependent reduction (up to 88%)	[7]

Signaling Pathway

The following diagram illustrates the central role of BTK in B cell receptor (BCR) and Fc receptor (FcR) signaling pathways and the inhibitory action of **BIIB091**.



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Caption: **BIIB091** inhibits BTK-mediated signaling downstream of BCR and FcR.

Experimental Protocols

In Vitro BTK Kinase Assay

Objective: To determine the direct inhibitory activity of **BIIB091** on purified BTK enzyme.

Materials:

- Recombinant human BTK enzyme
- Poly (Glu, Tyr) 4:1 peptide substrate
- ATP
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 μM DTT)
- **BIIB091** compound series
- ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
- 96-well white plates

Procedure:

- Prepare serial dilutions of **BIIB091** in kinase assay buffer.
- In a 96-well plate, add **BIIB091** dilutions, BTK enzyme, and substrate.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the K_m for BTK.
- Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
- Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

- Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Whole Blood B Cell Activation Assay (CD69 Expression)

Objective: To assess the functional inhibitory activity of **BIIB091** on B cell activation in a physiologically relevant matrix.

Materials:

- Fresh human whole blood collected in sodium heparin tubes.
- **BIIB091** compound series.
- Anti-human IgD antibody for stimulation.
- RPMI 1640 medium.
- Fluorescently conjugated antibodies: anti-CD19, anti-CD69.
- Red blood cell lysis buffer (e.g., BD FACS™ Lysing Solution).
- Flow cytometer.

Procedure:

- Dilute whole blood 1:1 with RPMI 1640 medium.
- Add serial dilutions of **BIIB091** to the diluted blood and incubate for 1 hour at 37°C.
- Add anti-human IgD antibody to stimulate B cell activation and incubate for 18-24 hours at 37°C.
- Stain the cells with anti-CD19 and anti-CD69 antibodies for 30 minutes at 4°C.
- Lyse red blood cells using a lysis buffer according to the manufacturer's protocol.
- Wash the cells with FACS buffer (PBS with 2% FBS).

- Acquire data on a flow cytometer and analyze the percentage of CD69+ cells within the CD19+ B cell population.
- Calculate the IC50 value from the dose-response curve.



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Caption: Workflow for the whole blood B cell activation assay.

In Vivo Thymus-Independent Type 2 (TI-2) Antigen Mouse Model

Objective: To evaluate the in vivo efficacy of **BIIB091** in a BTK-dependent humoral immunity model.

Materials:

- C57BL/6 mice.
- NP-Ficoll (thymus-independent type 2 antigen).
- **BIIB091** formulated for oral administration (e.g., in a CMC/Tween suspension).
- Vehicle control.
- Materials for serum collection and ELISA.

Procedure:

- Immunize C57BL/6 mice with NP-Ficoll via intraperitoneal injection on day 0.
- Administer **BIIB091** or vehicle orally, twice daily, for 10 consecutive days, starting on the day of immunization. A dose-ranging study (e.g., 0.03, 0.1, 0.3, 1, 10, 30 mg/kg) should be performed.[7]

- On day 10, collect blood via cardiac puncture or another appropriate method to obtain serum.
- Measure the levels of NP-specific IgM antibodies in the serum using an ELISA.
- Analyze the data to determine the dose-dependent effect of **BIIB091** on antibody production and calculate the ED50.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

Objective: To assess the therapeutic potential of **BIIB091** in a preclinical model of multiple sclerosis.

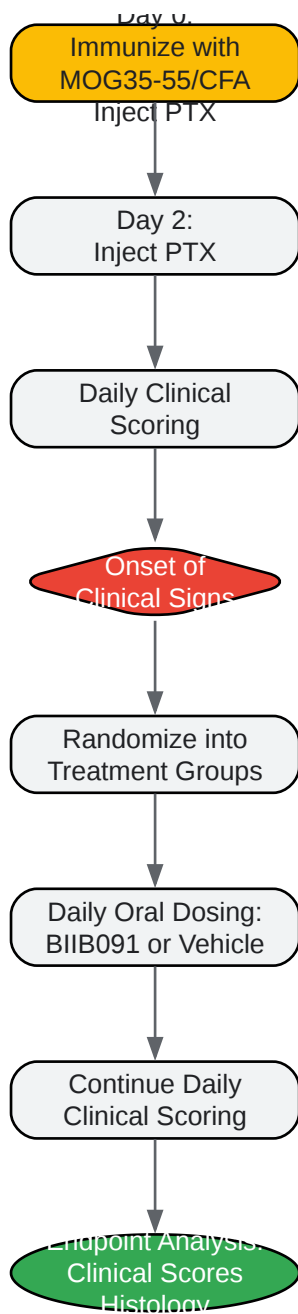
Materials:

- C57BL/6 mice.
- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
- Pertussis toxin (PTX).
- **BIIB091** formulated for oral administration.
- Vehicle control.

Procedure:

- EAE Induction:
 - On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
 - Administer PTX intraperitoneally on day 0 and day 2 post-immunization.
- Treatment Regimen (Therapeutic Model):

- Monitor mice daily for clinical signs of EAE and score them on a scale of 0-5 (0 = no signs, 5 = moribund).
- Upon the onset of clinical signs (e.g., score of 1, limp tail), randomize mice into treatment and vehicle groups.
- Administer **BIIB091** or vehicle orally on a daily basis. The dose should be based on prior pharmacokinetic and pharmacodynamic studies.
- Endpoint Analysis:
 - Continue daily clinical scoring for the duration of the study (e.g., 21-28 days post-immunization).
 - Primary endpoints typically include mean clinical score, peak disease score, and disease incidence.
 - At the end of the study, spinal cords and brains can be harvested for histological analysis of inflammation and demyelination.



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Caption: Experimental workflow for a therapeutic EAE mouse model.

Conclusion

BIIB091 is a highly potent and selective BTK inhibitor with demonstrated activity in both in vitro and in vivo models relevant to multiple sclerosis. The protocols outlined in these application notes provide a framework for researchers to further investigate the mechanism and

therapeutic potential of **BIIB091** and other BTK inhibitors in the context of MS. These experimental designs can be adapted to address specific research questions in the field of neuroinflammation and autoimmune disease.

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